1S-epi-Ticagrelor is a stereoisomer of Ticagrelor, a well-known P2Y12 platelet inhibitor primarily used to reduce the risk of cardiovascular events in patients with acute coronary syndrome or a history of myocardial infarction. Ticagrelor itself is classified as a small molecule and belongs to the class of cyclopentyltriazolopyrimidines. It was developed by AstraZeneca and marketed under the brand names Brilinta and Brilique. The compound acts by antagonizing the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation .
The synthesis of 1S-epi-Ticagrelor involves several key methods that leverage organic chemistry techniques. The synthesis typically starts from readily available precursors, employing reactions such as:
Specific technical details regarding the reaction conditions, catalysts, and solvents used in these processes are typically proprietary or found in specialized chemical literature.
The molecular formula of 1S-epi-Ticagrelor is . Its structure features a triazolopyrimidine core with various substituents that confer its biological activity. Key structural data include:
1S-epi-Ticagrelor undergoes several chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding both the efficacy and safety profiles of the compound.
The mechanism of action of 1S-epi-Ticagrelor primarily involves:
This mechanism is critical for its application in preventing thrombotic events such as myocardial infarction and stroke .
1S-epi-Ticagrelor exhibits several notable physical and chemical properties:
These properties are vital for formulation development and therapeutic efficacy.
The primary scientific applications of 1S-epi-Ticagrelor include:
The synthesis of 1S-epi-Ticagrelor (chemical name: (1S,2S,3R,5S)-3-[7-[(1S,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol) demands precise stereochemical control across multiple chiral centers. Recent methodologies have shifted toward biocatalytic and metal-catalyzed approaches to achieve the required 1S configuration. The cyclopropylamine intermediate serves as a crucial stereochemical building block, with enzymatic ketone reduction emerging as a superior strategy. A novel alcohol dehydrogenase from Rhodococcus kyotonensis (Rhky-ADH) enables asymmetric reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol with >99% enantiomeric excess and 99% conversion [7]. This biocatalytic route offers significant advantages over traditional chemical methods, eliminating substrate loss limitations inherent in racemic resolution approaches (maximum yield: 99.9% versus 49.9% for hydrolase-mediated resolutions).
Alternative industrial-scale approaches leverage chiral auxiliaries in cyclopropanation reactions. Engineered globin proteins from Bacillus subtilis facilitate asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving gram-scale production with >99% diastereoselectivity and 98% enantioselectivity [7]. These methodologies represent a paradigm shift from early ticagrelor syntheses that required hazardous reagents (DIBAL-H, trifluoroacetic acid) and chromatographic purifications, which compromised scalability and stereochemical integrity [3].
Table 1: Comparison of Synthetic Routes to 1S-epi-Ticagrelor Key Intermediates
Synthetic Approach | Catalyst/Enzyme | Yield (%) | ee/dr (%) | Key Advantage |
---|---|---|---|---|
Biocatalytic ketone reduction | Rhky-ADH | 99 | >99 ee | Quantitative yield, high stereoselectivity |
Enzymatic cyclopropanation | Engineered globin (B. subtilis) | 85 | >99 dr, 98 ee | Avoids hazardous reagents |
Chemical resolution | Lipase (T. lanuginosus) | 49.9* | >99 ee | Established methodology |
Metal-catalyzed asymmetric | Chiral Ru-complexes | 90 | 95 ee | Broad substrate scope |
*Maximum theoretical yield for resolution
The cyclopentane-1,2-diol moiety presents significant epimerization challenges during synthesis due to the proximity of stereocenters and their sensitivity to acidic/basic conditions. Protecting group strategies are paramount for preserving the 1S,2S,3R,5S configuration throughout the synthetic sequence. The ethylene glycol ketal protection of the diol system effectively prevents undesired epimerization during subsequent reactions, particularly during triazolopyrimidine condensation and functionalization steps [1] [8]. This methodology demonstrates superior performance compared to traditional isopropylidene protections, as it withstands the reaction conditions required for triazole ring formation without detectable racemization.
Enzymatic desymmetrization offers an innovative approach to diol stereocontrol. Engineered alcohol dehydrogenases enable stereoselective reduction of diketo intermediates, directly establishing the desired stereochemistry in the cyclopentane ring [7]. This biocatalytic strategy circumvents epimerization risks associated with chemical reduction methods that require harsh hydride donors. The regioselective deprotection of the 1,2-diol system represents another critical control point. Optimized conditions using mild acids (e.g., dilute HCl in dichloromethane) at controlled temperatures (0-5°C) achieve quantitative deketalization while maintaining stereochemical integrity, yielding the target diol with <0.5% epimeric impurities [3] [8]. Thermal analysis (DSC) has proven essential for identifying safe operating windows during deprotection, as exothermic events above 33°C can trigger stereochemical degradation [3].
Cyclopropylamine synthesis begins with the biocatalytically derived (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which undergoes stereospecific transformation via Mitsunobu reaction or mesylate displacement to install the cyclopropane ring while retaining enantiomeric purity [7] [8]. Process intensification focuses on eliminating chromatographic purification through crystallization-driven purification. The development of diastereomeric salt formation using L-tartaric acid achieves >99.5% diastereomeric excess, effectively removing the undesired (1R,2R) enantiomer without chromatography [8]. This approach significantly enhances manufacturing feasibility compared to earlier methods requiring high-pressure reactions (72 psi) in autoclaves with extended reaction times (40-45 hours).
Triazolopyrimidine construction employs innovative diazotization methodologies to minimize impurity formation. Traditional sodium nitrite/acetic acid systems generate significant quantities of chloro impurity 27 that compromise final API purity. The implementation of "Resin-NO₂" technology in water/acetonitrile mixtures provides a safer, greener alternative that reduces critical impurities by >85% while maintaining yields >90% [3]. Condensation optimization between intermediates represents another key advancement: replacing ethanol with ethylene glycol solvent at 120-125°C with catalytic potassium iodide achieves complete conversion in <8 hours without high-pressure equipment, a substantial improvement over earlier processes requiring 30-50 hour reaction times [3] [8].
Table 2: Optimization of Key Reaction Steps for 1S-epi-Ticagrelor Synthesis
Intermediate | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Cyclopropylamine | High-pressure condensation (72 psi) | Diastereomeric salt crystallization | Eliminated autoclave, reduced 45h → 8h |
Triazolopyrimidine core | NaNO₂/AcOH diazotization | Resin-NO₂ in H₂O/MeCN | Impurity reduction >85% |
Condensation reaction | Ethanol, 75-78°C, 30h | Ethylene glycol, KI, 120-125°C, 8h | Reaction time reduction 62.5% |
Deprotection | Aq. HCl in MeOH | Dilute HCl in DCM, 0-5°C | Epimerization reduced to <0.5% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3